molecular formula C9H17Cl2N3O B1402280 (5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride CAS No. 1452521-10-6

(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Cat. No.: B1402280
CAS No.: 1452521-10-6
M. Wt: 254.15 g/mol
InChI Key: VGAZREUBMJTDHG-UHFFFAOYSA-N
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Description

(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine ring. The final step involves the conversion of the intermediate to the dihydrochloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is critical to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
  • 2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)ethanol dihydrochloride

Uniqueness

(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Biological Activity

(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound comprises a piperidine ring and a pyrazole moiety, with the molecular formula C₉H₁₃Cl₂N₃O. It is typically found in its dihydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for biological studies and pharmaceutical applications.

The mechanism of action for this compound is not fully elucidated due to the lack of direct studies. However, based on the behavior of related compounds, it is hypothesized that:

  • Receptor Interaction : The piperidine moiety may mimic neurotransmitters, allowing for modulation of receptor activity.
  • Enzyme Inhibition : The pyrazole group may interact with enzymes involved in inflammatory pathways or microbial metabolism .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with structurally related compounds can be insightful.

Compound NameStructure FeaturesBiological ActivityReferences
Compound APiperidine + PyrazoleAnti-inflammatory, CNS effects
Compound BPyrazole DerivativesAntimicrobial, Antitumor
Compound CSimilar Pyrazole StructureNeuroprotective, Analgesic

Synthesis and Research Applications

The synthesis of this compound typically involves:

  • Condensation Reactions : Combining 5-piperidin-3-ylpyrazole with formaldehyde to introduce the methanol moiety.
  • Reduction Reactions : Starting from ketones or aldehydes to yield the desired methanol derivative.
  • Salt Formation : Reacting the base form with hydrochloric acid to produce the dihydrochloride salt.

Research Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting neurological disorders and inflammation.
  • Biological Studies : Investigating interactions between small molecules and biological targets.

Case Studies and Literature Review

While specific case studies on this compound are scarce, literature on pyrazole derivatives provides valuable insights into its potential applications:

  • Anti-inflammatory Studies : Research indicated that pyrazole derivatives exhibit significant anti-inflammatory effects comparable to established anti-inflammatory agents like indomethacin .
  • Antimicrobial Activity : A study demonstrated that certain pyrazole compounds showed promising activity against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

(3-piperidin-3-yl-1H-pyrazol-5-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7;;/h4,7,10,13H,1-3,5-6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAZREUBMJTDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=C2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 2
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 3
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 4
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 5
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 6
(5-Piperidin-3-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

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